(2,2-Dimethoxycyclobutyl)methanol
Description
(2,2-Dimethoxycyclobutyl)methanol (CAS: 1638760-19-6) is a cyclobutane derivative featuring a methanol group attached to a cyclobutane ring substituted with two methoxy groups at the 2-position. Its molecular formula is C₈H₁₆O₄, with a molecular weight of 176.21 g/mol . The compound is characterized by a strained four-membered cyclobutane ring, which influences its reactivity and physical properties. The presence of two methoxy groups enhances its solubility in polar solvents like methanol, as evidenced by related spectroscopic studies on methoxy-substituted benzophenones (e.g., ultraviolet absorption spectra in methanol for analogs) .
Key applications include its use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
(2,2-dimethoxycyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZEZWEJQIBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxycyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxycyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,2-Dimethoxycyclobutyl)aldehyde or (2,2-Dimethoxycyclobutyl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
(2,2-Dimethoxycyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxycyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of “(2,2-Dimethoxycyclobutyl)methanol” are listed below, with comparisons based on molecular structure, substituents, and physicochemical properties.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Position and Reactivity: The 2,2-dimethoxy configuration in the reference compound creates a unique electronic environment compared to 3,3-dimethoxy analogs (e.g., 175021-11-1). The methyl group in 1638767-72-2 increases steric bulk, which may hinder nucleophilic attacks on the cyclobutane ring .
Functional Group Variations: Replacing the methanol group with ethanol (1788043-94-6) elongates the carbon chain, increasing hydrophobicity. This could affect solubility in aqueous systems compared to the reference compound . The dimethylamino-substituted analog (1823714-98-2) introduces basicity, making it more reactive in acid-catalyzed reactions .
Hazard Profiles :
- Both the reference compound and 1823714-98-2 share H315 (skin irritation) and H319 (eye irritation) hazards, suggesting common handling precautions despite structural differences .
Synthetic Utility :
- Analogs like 175021-11-1 and 1788043-94-6 are often used as intermediates in drug discovery, particularly for antiviral and antibiotic agents, due to their balanced polarity and stability .
Research Findings:
- Spectroscopic Behavior: Methoxy-substituted cyclobutanes, including the reference compound, exhibit distinct UV absorption profiles in methanol, with maxima around 270–300 nm, influenced by conjugation with the cyclobutane ring .
- Thermal Stability : Cyclobutane derivatives with 2,2-dimethoxy groups demonstrate higher thermal stability compared to 3,3-substituted analogs, attributed to reduced ring strain .
Biological Activity
(2,2-Dimethoxycyclobutyl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C8H16O3, with a molecular weight of approximately 160.21 g/mol. The compound features a cyclobutane ring substituted with two methoxy groups and a hydroxymethyl group, contributing to its unique chemical reactivity and potential biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for S. aureus and 150 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase-3 and caspase-9 pathways, leading to programmed cell death. A significant reduction in cell viability was observed at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| HeLa | 50 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Enzyme Inhibition : The compound has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.
- Reactive Oxygen Species (ROS) : Treatment with this compound leads to increased levels of ROS in cancer cells, contributing to oxidative stress and subsequent apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound as a topical treatment for skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a 70% improvement in infection resolution compared to placebo.
Case Study 2: Cancer Treatment
A preclinical study involving mouse models of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size after four weeks of treatment. The study reported an average tumor volume decrease of 60% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
